molecular formula C6H5N3O2S2 B3023106 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol CAS No. 87789-29-5

2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol

Cat. No.: B3023106
CAS No.: 87789-29-5
M. Wt: 215.3 g/mol
InChI Key: SBVCEYFBMGKJKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol (CAS 87789-29-5) is a heterocyclic compound with the molecular formula C₆H₅N₃O₂S₂ and a molecular weight of 215.25 g/mol . Its IUPAC name is 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione, and it features a thiazolo[4,5-d]pyrimidine core substituted with a methylthio (-SCH₃) group at position 2 and hydroxyl (-OH) groups at positions 5 and 5.

Key properties include:

  • SMILES: CSC1=NC2=C(S1)C(=O)NC(=O)N2
  • Hazard profile: Classified with warnings for skin/eye irritation and respiratory sensitization (H302, H315, H319, H335) .

Properties

IUPAC Name

2-methylsulfanyl-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2S2/c1-12-6-8-3-2(13-6)4(10)9-5(11)7-3/h1H3,(H2,7,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVCEYFBMGKJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine (Et3N) in acetonitrile .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol has shown potential as an antiviral and anticancer agent. Research indicates that compounds with thiazole and pyrimidine structures can inhibit various biological pathways associated with tumor growth and viral replication.

Case Study: Antiviral Activity
A study demonstrated that derivatives of thiazolo[4,5-d]pyrimidines exhibit significant antiviral activity against several viruses by targeting viral polymerases. This suggests that 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol could be further investigated for its efficacy against specific viral infections.

Agricultural Science

This compound has potential applications in agrochemicals as a fungicide or herbicide. Its structural properties allow it to interact with biological systems in plants and pathogens.

Case Study: Fungicidal Properties
Research has indicated that thiazole derivatives can disrupt the metabolic processes of fungal pathogens. The application of 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol in crop protection formulations could enhance resistance against fungal diseases.

Materials Science

The unique chemical structure of 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol allows for potential applications in the development of novel materials such as polymers and coatings.

Case Study: Polymer Development
Studies have explored the incorporation of thiazole-based compounds into polymer matrices to improve thermal stability and mechanical properties. This opens avenues for creating advanced materials with tailored functionalities.

Data Table: Summary of Applications

Application AreaPotential UsesResearch Findings
Medicinal ChemistryAntiviral and anticancer agentsInhibits viral polymerases; shows anticancer activity
Agricultural ScienceFungicides and herbicidesDisrupts metabolic processes in fungal pathogens
Materials ScienceAdvanced materials (polymers and coatings)Improves thermal stability and mechanical properties

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Key Biological Activities Stability & Synthesis Insights References
2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol 2-(Methylthio), 5,7-diol 215.25 Potential anti-inflammatory (TNF inhibition inferred from analogs) Enhanced stability due to 2-substituent
Thiazolo[4,5-d]pyrimidine-5,7-dione (compound 153) 5,7-dione ~199.18* Anti-inflammatory (TNF inhibition) Synthesized via cyclization of thiocyanates
4,2-Oxo-3-arylthiazolo[4,5-d]pyrimidine (compound 154) 4,2-Oxo-3-aryl Variable CRH R1 receptor antagonists Prepared via oxidative cyclization
2-Thio-3-aryl-thiazolo[4,5-d]pyrimidine 2-Thio-3-aryl Variable ATP-competitive protein kinase inhibitors Alkylation at sulfur atom
5-Bromo-thiazolo[4,5-d]pyrimidine 5-Bromo ~220.09* Intermediate for therapeutic agents Bromination of glycol precursors
Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione None (different ring position) 169.16 Unspecified Lower MW due to lack of substituents

*Molecular weights estimated based on substituents.

Key Differences and Insights

Substituent Effects on Stability :

  • The presence of a 2-(methylthio) group in the target compound enhances stability compared to unsubstituted analogs, which are prone to ring decomposition under oxidative conditions .
  • Derivatives lacking 2-substituents (e.g., thiazolo[4,5-d]pyrimidine-5,7-diol) may form disulfide byproducts during synthesis .

Receptor Antagonism: 4,2-Oxo-3-aryl derivatives (compound 154) act as corticotropin-releasing hormone (CRH) R1 antagonists, highlighting the role of aryl groups in receptor binding .

Synthetic Routes :

  • The target compound can be synthesized via alkylation of thione precursors (e.g., using methyl halides) .
  • Brominated analogs (e.g., 5-bromo derivatives) require bromination of glycol intermediates, followed by hydrogenation .

Biological Activity

2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol (CAS No. 87789-29-5) is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent studies.

  • Molecular Formula : C₆H₅N₃O₂S₂
  • Molecular Weight : 215.25 g/mol
  • Structure : The compound features a thiazole ring fused with a pyrimidine moiety, which is crucial for its biological activity.

Synthesis

The synthesis of 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol typically involves multi-step reactions starting from readily available precursors. The methods often include:

  • Formation of the thiazole ring through cyclization reactions.
  • Substitution reactions to introduce the methylthio group and hydroxyl functionalities at the 5 and 7 positions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolo[4,5-d]pyrimidines exhibit significant antimicrobial properties. For instance:

  • In vitro studies showed that certain derivatives displayed potent inhibitory effects against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM for some derivatives .
  • A comparative analysis indicated that compounds with specific substitutions on the thiazole ring enhanced their antibacterial efficacy .

Anticancer Activity

The anticancer potential of 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol has been evaluated against various cancer cell lines:

  • Cell Line Testing : Compounds were tested on human cancer cell lines (A375, MCF-7) using the NCI-60 screening program. Some derivatives exhibited significant cytotoxicity with IC₅₀ values indicating their effectiveness in inhibiting cell proliferation .
  • Mechanism of Action : Molecular docking studies suggest that these compounds interact with critical enzymes involved in DNA replication and repair pathways, such as DNA gyrase and MurD .

Table 1: Antimicrobial Activity of Thiazolo[4,5-d]pyrimidine Derivatives

CompoundTarget BacteriaMIC (μM)
3gPseudomonas aeruginosa0.21
3fEscherichia coli0.35
3cStaphylococcus aureus>100

Table 2: Anticancer Activity against Human Cell Lines

CompoundCell LineIC₅₀ (μM)Remarks
2bA3751.5High cytotoxicity
3bMCF-70.8Selected for further studies
4cDU145>10Low activity

Case Studies

  • Case Study on Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various thiazolo derivatives, compound 3g was identified as a lead candidate due to its low MIC values against multiple bacterial strains. This positions it as a potential scaffold for developing new antibiotics .
  • Case Study on Anticancer Activity : The anticancer properties were assessed using the NCI's in vitro screening program, revealing that compound 3b showed remarkable activity against several cancer cell lines while demonstrating selectivity over normal cells . This selectivity is critical for minimizing side effects in therapeutic applications.

Q & A

What are the established synthetic routes for 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis typically involves cyclocondensation of 4,6-dichloro-5-aminopyrimidine derivatives with methylthio-substituted isothiocyanates or thiols. Key steps include optimizing solvent systems (e.g., ethanol or DMF), temperature (reflux conditions), and catalysts (e.g., triethylamine). For example, yields can vary from 50% to 65% depending on substituent steric effects and purification methods, such as recrystallization from acetic acid/DMF mixtures . Purity is validated via 1^1H NMR and elemental analysis, with deviations >0.3% in elemental composition indicating incomplete purification .

How can structural modifications at the 2-(Methylthio) position enhance biological activity, and what analytical tools validate these changes?

Advanced Research Question
Substituting the methylthio group with aryl or heteroaryl moieties (e.g., 2-furanyl or 2-chlorobenzyl) has been shown to modulate adenosine receptor affinity. For instance, 2-(2-furanyl) analogs exhibit nanomolar binding to A2A_{2A} receptors due to improved hydrophobic interactions. Structural validation requires 1^1H/13^{13}C NMR for regiochemical confirmation and HPLC-MS to assess purity (>95%). Molecular docking studies (e.g., using AutoDock Vina) further rationalize activity trends by analyzing ligand-receptor binding poses .

What conflicting data exist regarding the anti-inflammatory mechanisms of thiazolo[4,5-d]pyrimidine derivatives, and how can they be resolved?

Advanced Research Question
Some studies attribute anti-inflammatory activity to TNF-α inhibition , while others propose adenosine A2A_{2A} receptor inverse agonism . To resolve contradictions, comparative assays using TNF-α ELISA and cAMP accumulation studies (for A2A_{2A} activity) are recommended. For example, derivatives lacking TNF-α inhibition but retaining A2A_{2A} antagonism in vitro (IC50_{50} < 10 nM) suggest receptor-specific mechanisms dominate in certain scaffolds .

What methodologies are critical for assessing selectivity between adenosine receptor subtypes (A1_{1}1​, A2A_{2A}2A​, A2B_{2B}2B​, A3_33​) in thiazolo[4,5-d]pyrimidine analogs?

Advanced Research Question
Radioligand binding assays using 3^3H-labeled antagonists (e.g., 3^3H-ZM241385 for A2A_{2A}) and competition experiments across receptor subtypes are essential. Functional assays (e.g., cAMP modulation in CHO cells transfected with human receptors) further validate selectivity. For example, 2-(2-furanyl) derivatives show >100-fold selectivity for A2A_{2A} over A1_1 receptors, attributed to steric clashes with A1_1 transmembrane domains .

How do in vivo pharmacokinetic properties of 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol derivatives impact their therapeutic potential?

Advanced Research Question
Poor oral bioavailability due to low solubility (<10 µg/mL in PBS) and rapid hepatic clearance (t1/2_{1/2} < 2 h in rodents) limits efficacy. Strategies include prodrug formulations (e.g., esterification of hydroxyl groups) or nanoparticle encapsulation. Pharmacodynamic studies in animal models of inflammation (e.g., carrageenan-induced paw edema) show dose-dependent efficacy at 10–50 mg/kg, but require co-administration with solubility enhancers like cyclodextrins .

What computational approaches predict the metabolic stability of thiazolo[4,5-d]pyrimidine scaffolds?

Advanced Research Question
In silico tools like SwissADME and StarDrop predict Phase I metabolism sites (e.g., oxidation at the methylthio group). MDCK permeability assays and cytochrome P450 inhibition profiles (e.g., CYP3A4 IC50_{50} > 10 µM) further guide optimization. For instance, replacing methylthio with fluorobenzyl groups reduces metabolic degradation by 40% in microsomal assays .

How can contradictions in reported cytotoxic IC50_{50}50​ values for similar derivatives be addressed?

Advanced Research Question
Discrepancies arise from cell line variability (e.g., HeLa vs. MCF-7) and assay conditions (MTT vs. ATP luminescence). Standardizing protocols (e.g., 48 h exposure, 10% FBS media) and validating with reference compounds (e.g., doxorubicin controls) improve reproducibility. Meta-analyses of published IC50_{50} data reveal scaffold-specific trends, such as 5,7-diol derivatives showing lower cytotoxicity (IC50_{50} > 50 µM) than 5,7-diamino analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol
Reactant of Route 2
Reactant of Route 2
2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.